3-Cyanomethoxyphenyl iodide
Description
3-Cyanomethoxyphenyl iodide is an aromatic iodide derivative featuring a cyano (-CN) and methoxy (-OCH3) substituent on a phenyl ring. The presence of electron-withdrawing (cyano) and electron-donating (methoxy) groups may confer unique reactivity, enabling participation in cross-coupling reactions or serving as a precursor for functionalized polymers .
Properties
Molecular Formula |
C8H6INO |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
2-(3-iodophenoxy)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 |
InChI Key |
PIJHNWPRAQLODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom in 3-cyanomethoxyphenyl iodide can act as a leaving group in NAS reactions. Electron-withdrawing substituents (e.g., –CN, –OCH₃) activate the aromatic ring toward nucleophilic attack. For example:
-
Ammonolysis : Reaction with ammonia or amines could yield 3-cyanomethoxyaniline derivatives.
-
Alkoxy Substitution : Treatment with alkoxide ions (RO⁻) may replace iodine with alkoxy groups.
Proposed Mechanism :
-
Deprotonation of the nucleophile (e.g., NH₃, RO⁻).
-
Attack at the para or meta position relative to the cyanomethoxy group (directed by substituent effects).
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine substituent enables participation in palladium- or copper-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) could yield biaryl derivatives:
Conditions : Dioxane/water, 80–100°C, 12–24 hours .
Heck Reaction
Alkenes could couple with the iodinated aryl group via Pd-mediated pathways to form styrene derivatives .
Radical-Mediated Reactions
Hypervalent iodine(III) reagents (e.g., PhI(OCOCF₃)₂) are known to initiate radical cascades. This compound may participate in:
C–H Functionalization
-
Mechanism :
Example :
Cyano Group Reactivity
The cyanomethoxy group (–OCH₂CN) can undergo:
-
Hydrolysis : Acidic or basic conditions convert the cyano group to a carboxylic acid (–OCH₂COOH) or amide (–OCH₂CONH₂).
-
Cyclization : Reaction with aldehydes or ketones may form heterocycles (e.g., pyridines) .
Example Reaction with Aldehydes :
Comparative Reactivity of Analogous Compounds
| Compound | Reactivity Profile | Key Differences |
|---|---|---|
| 3-Iodophenol | Electrophilic substitution at ortho/para | –OH vs. –OCH₂CN alters electronic effects |
| 4-Cyanophenyl iodide | Enhanced NAS due to stronger EW effect | Substitution pattern affects regioselectivity |
| Acylsulfenyl iodides | Alkene addition via S–I bond cleavage | Thioester vs. aryl iodide reactivity |
Comparison with Similar Compounds
Structural Analogs
3-Cyanophenyl Isocyanate
- Structure: Features a cyano group at the meta position of the phenyl ring but lacks the methoxy and iodide substituents.
- Reactivity: The cyano group enhances electrophilicity, making it useful in forming urea or carbamate derivatives. Unlike 3-cyanomethoxyphenyl iodide, the isocyanate group (-NCO) offers nucleophilic reactivity for polymer or pharmaceutical intermediates .
Dimethylsulphonium Iodide
- Structure : A quaternary ammonium iodide with methyl groups attached to a sulphur atom.
- Applications: Exhibits antimicrobial activity against Staphylococcus aureus (MIC < 1 µg/mL) due to its ionic nature and iodide counterion. This contrasts with this compound, which may leverage aryl iodide bonds for oxidative coupling or catalysis .
Bismuth Iodide (BiI3)
- Structure: Inorganic iodide with a hexagonal crystal lattice.
- Applications: Used in gamma-ray detection and semiconductors. Unlike organic iodides, inorganic iodides like BiI3 exhibit high thermal stability and electrical conductivity, highlighting differences in material science applications .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Observations :
- Aryl iodides generally exhibit lower melting points compared to inorganic iodides (e.g., BiI3).
- The cyano group in this compound may enhance solubility in dipolar aprotic solvents, similar to 3-cyanophenyl isocyanate .
Insights :
- Methyl iodide’s role as an alkylating agent contrasts with aryl iodides, which are more stable and suited for catalytic cycles.
Q & A
Q. How to synthesize fragmented literature data into a coherent mechanistic hypothesis?
- Methodological Answer : Use systematic literature reviews (PRISMA guidelines) to map conflicting results. Apply cheminformatics tools (SciFinder, Reaxys) to identify analogous reactions. Build a kinetic model (COPASI software) integrating disparate data points. Validate with stopped-flow UV-Vis experiments to capture transient intermediates .
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